molecular formula C14H20N2O B2840416 N-[3-(N-ethylanilino)propyl]prop-2-enamide CAS No. 1156157-40-2

N-[3-(N-ethylanilino)propyl]prop-2-enamide

Cat. No.: B2840416
CAS No.: 1156157-40-2
M. Wt: 232.327
InChI Key: XNVSLISAGDYXPH-UHFFFAOYSA-N
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Description

“N-[3-(N-ethylanilino)propyl]prop-2-enamide” is a complex organic compound. Based on its name, it likely contains an ethylanilino group and a propyl group attached to a prop-2-enamide backbone .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N-[3-(dimethylamino)propyl]methacrylamide have been synthesized by free radical polymerization and RAFT polymerization .

Scientific Research Applications

Synthesis and Catalysis

  • Enamides, such as N-[3-(N-ethylanilino)propyl]prop-2-enamide, are key intermediates in organic synthesis. They have been used in regioselective cationic reductions to produce arylethylamines, which are important in pharmaceutical synthesis (Masuno & Molinski, 2001).
  • Enamides serve as bioactive pharmacophores and have been employed in the isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides, showcasing their utility in the asymmetric incorporation of nitrogen functionality (Trost, Cregg, & Quach, 2017).

Organic Synthesis and Medicinal Chemistry

  • Enamides are utilized in the concise construction of complex organic structures, such as the cephalotaxine skeleton, through selective cyclization reactions, highlighting their role in synthesizing natural product analogs and potential drug molecules (Taniguchi et al., 2005).
  • In the context of drug discovery, enamides have been investigated for their potential as inhibitors. For example, specific enamides have shown significant inhibition against tyrosinase, an enzyme involved in melanin synthesis, indicating their potential as therapeutic agents for conditions related to pigmentation (Chaves et al., 2018).

Corrosion Inhibition and Material Science

  • Enaminone compounds, closely related to enamides, have been studied for their effectiveness as corrosion inhibitors for austenitic stainless steel in acidic environments. This research shows the potential of enamides in extending the life of materials in corrosive conditions (Hosseini et al., 2009).

Antibacterial Activity

  • Enaminone complexes of zinc and iron, derived from enamides, have been synthesized and shown to possess antibacterial activity, suggesting a potential application in developing new antibacterial agents (Mahmud et al., 2010).

Properties

IUPAC Name

N-[3-(N-ethylanilino)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-14(17)15-11-8-12-16(4-2)13-9-6-5-7-10-13/h3,5-7,9-10H,1,4,8,11-12H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVSLISAGDYXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)C=C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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